Daptomycin

Description

Properties

IUPAC Name |

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKLVKFURWEDJ-QCMAZARJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H101N17O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041009 | |

| Record name | Daptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103060-53-3 | |

| Record name | Daptomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103060533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWQ5N31VKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Origin of Daptomycin from Streptomyces roseosporus

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, development, and production of daptomycin, a first-in-class cyclic lipopeptide antibiotic. It details the journey from the initial isolation of the producing organism, Streptomyces roseosporus, to the fermentation, purification, and characterization of the final drug product. This guide includes detailed experimental protocols, tabulated quantitative data, and process diagrams to serve as a resource for professionals in the fields of microbiology, natural product chemistry, and pharmaceutical development.

Introduction and Historical Context

The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibiotics with unique mechanisms of action. This compound emerged as a critical therapeutic option to address this challenge. It is a cyclic lipopeptide antibiotic produced by the soil actinomycete Streptomyces roseosporus.[1][2] Originally discovered by Eli Lilly and Company in the late 1980s, this compound's development was a multi-decade journey marked by initial setbacks and eventual success, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 2003.[3] This guide delves into the technical details of its origin and development.

Discovery and Development Pathway

The discovery of this compound was not a direct isolation but a result of a systematic natural product screening and subsequent semi-synthetic optimization program.

Isolation of the Producing Organism and Natural Lipopeptides

The story of this compound begins with the isolation of Streptomyces roseosporus from a soil sample collected on Mount Ararat, Turkey.[4][5] Scientists at Eli Lilly and Company identified that this strain produced a complex of acidic lipopeptide antibiotics, collectively designated A21978C.[4][5] These native factors consist of a 13-amino-acid peptide core, with 10 amino acids forming a cyclic ring, and are acylated with various long-chain fatty acids.[5]

From A21978C to this compound (LY146032)

The naturally produced A21978C factors, while active, required optimization to improve their therapeutic index. A key breakthrough was the discovery of a deacylase enzyme from Actinoplanes utahensis that could cleave the lipid side chains from the A21978C peptide core.[4][6] This allowed for a semi-synthetic approach where the core could be chemically reacylated with different fatty acids.

This structure-activity relationship (SAR) study led to the selection of LY146032, which featured an n-decanoyl (C10) side chain.[4] This specific analogue, later named this compound, demonstrated a superior balance of potent in vivo efficacy and reduced toxicity in animal models.[4][5]

Developmental Challenges and Revival

Eli Lilly advanced this compound into Phase I and II clinical trials, where it showed promise against Gram-positive infections.[7][8] However, development was halted due to concerns about a dose-dependent skeletal muscle toxicity (myalgia) observed at high doses.[7] In 1997, Cubist Pharmaceuticals licensed the worldwide rights to this compound.[7][8] Cubist's scientists re-evaluated the clinical data and hypothesized that the toxicity was related to the dosing regimen. Through carefully redesigned preclinical and clinical studies, they established that a once-daily, high-dose intravenous regimen maximized bactericidal activity while minimizing muscle toxicity, paving the way for its successful approval and launch.[1]

Caption: Logical workflow of this compound's discovery and development.

Production of this compound

Commercial production of this compound relies on a directed fermentation process with S. roseosporus, followed by a multi-step purification cascade.

Fermentation Protocol

The direct fermentation of S. roseosporus produces the A21978C complex. To maximize the yield of this compound specifically, the fermentation medium is supplemented with decanoic acid (or a precursor) as a side-chain source.

Methodology:

-

Strain Maintenance: Streptomyces roseosporus (e.g., NRRL 11379) is maintained as spores on a suitable agar medium such as DA1 agar.[9]

-

Seed Culture Development: A multi-stage seed culture process is employed to generate sufficient biomass for inoculation of the production fermenter.

-

Primary Seed Stage: Spores are inoculated into a primary seed medium (e.g., Trypticase Soy Broth with 2.5% dextrin) and incubated for 48 hours at 28-30°C with shaking (250 rpm).[9][10]

-

Secondary Seed Stage: The primary culture is transferred (e.g., 6% v/v) to a larger volume of secondary seed medium and incubated for an additional 30-36 hours under similar conditions.[10][11]

-

-

Production Fermentation: The secondary seed culture is inoculated (e.g., 5-6% v/v) into the final production fermentation medium.

-

Medium Composition: A typical fermentation medium contains a carbon source (e.g., maltodextrin, glucose), a nitrogen source (e.g., yeast extract), and essential minerals.[9][11]

-

Directed Biosynthesis: After an initial growth phase (e.g., 48 hours), a precursor for the n-decanoyl side chain is fed to the culture. Sodium decanoate is often used as it is more effective than decanoic acid.[12] The precursor is typically added intermittently (e.g., every 12 hours) to avoid toxicity and maintain a steady supply.[10]

-

Fermentation Conditions: The fermentation is run for 10 days or more at 30°C with controlled aeration and agitation.[10][11]

-

-

Harvesting: At the end of the fermentation, the broth is harvested for downstream processing.

Isolation and Purification Protocol

The purification process is designed to separate this compound from other A21978C factors, biomass, and media components. A common strategy involves a series of chromatographic steps.

Methodology:

-

Clarification: The fermentation broth is first clarified to remove S. roseosporus cells and other insoluble materials. This is typically achieved through centrifugation or microfiltration, yielding a clarified supernatant.[13]

-

Initial Capture (Anion Exchange Chromatography): The clarified solution is loaded onto an anion exchange column. This compound, being an acidic peptide, binds to the resin. It is then eluted to produce an enriched this compound preparation.[13]

-

Micelle Formation and Hydrophobic Interaction Chromatography (HIC):

-

The pH of the enriched solution is adjusted to between 2.5 and 5.0, which induces the formation of this compound micelles.[13]

-

This micellar solution is then passed over a hydrophobic interaction resin (e.g., Diaion HP-20ss).[13]

-

The micelles are dissociated on the column by adjusting the pH (e.g., to 6.0-7.5) and eluting with an organic modifier (e.g., 30-40% isopropyl alcohol), resulting in a semi-purified monomeric this compound solution.[13]

-

-

Final Polishing (Anion Exchange Chromatography): A final anion exchange chromatography step is performed on the semi-purified preparation to remove any remaining impurities and achieve the desired high purity of the final product.[13]

Caption: Workflow for this compound production and purification.

Quantitative Data: Fermentation Yields

This compound yields have been improved significantly through strain mutagenesis and process optimization since its initial discovery.

| Strain / Condition | Precursor | Fermentation Time | Yield | Reference |

| S. roseosporus (Patented Process) | n-Decanal / Methyl Oleate | 186 hours | 0.6 g/L | [14] |

| S. roseosporus NRRL11379 (Optimized) | Sodium Decanoate | 288 hours | 812 mg/L | [12] |

| Metabolically Engineered S. roseosporus | Not specified | 10 days (Shake Flask) | 350.7 µg/mL | [9] |

Mechanism of Action

This compound possesses a unique mechanism of action that is distinct from other antibiotic classes, targeting the bacterial cell membrane.

Key Steps:

-

Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change that promotes its binding to the cytoplasmic membrane of Gram-positive bacteria.[15] This interaction is dependent on the presence of phosphatidylglycerol (PG) lipids in the membrane.[6]

-

Oligomerization and Membrane Insertion: Once bound, this compound molecules oligomerize, forming a complex that inserts into the cell membrane.[6][15]

-

Pore Formation and Ion Leakage: The oligomeric complex disrupts the local membrane structure, creating pores or ion channels.[15]

-

Rapid Depolarization: This disruption leads to a rapid and uncontrolled efflux of intracellular potassium ions (K+), causing a loss of membrane potential (depolarization).[7][15]

-

Inhibition of Macromolecular Synthesis and Cell Death: The collapse of the membrane potential halts the synthesis of essential macromolecules like proteins, DNA, and RNA, ultimately leading to rapid, concentration-dependent bacterial cell death.[7][15]

Caption: this compound's calcium-dependent mechanism of action.

Biological Activity

This compound exhibits potent, rapid bactericidal activity exclusively against Gram-positive organisms. Its efficacy against resistant pathogens has made it a valuable clinical tool.

In Vitro Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against key clinical isolates. Lower values indicate greater potency.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.5 | 1.0 |

| Enterococcus faecalis (VSE) | 1.0 | 2.0 |

| Enterococcus faecium (VRE) | 2.0 | 4.0 |

| Streptococcus pneumoniae | ≤0.06 | 0.25 |

(Note: Data are representative and can vary by study and geographic region.)

Clinical Efficacy

Early Phase II clinical trials conducted by Eli Lilly demonstrated this compound's potential. In a study on skin and soft tissue infections, this compound showed efficacy comparable to standard therapies.

| Therapy Group | Dose | n (evaluable) | Clinical Success Rate | Reference |

| This compound | 2 mg/kg once daily | 30 | 96.6% | [8] |

| Conventional Therapy | Standard of Care | 39 | 94.9% | [8] |

Conclusion

The discovery and development of this compound from Streptomyces roseosporus is a testament to the power of natural product screening combined with medicinal chemistry and innovative clinical development. From its origins in a Turkish soil sample to its role as a front-line therapy against life-threatening resistant infections, this compound's journey highlights the complex path from microbial metabolite to essential medicine. The technical protocols and data presented herein underscore the scientific and engineering efforts required to harness nature's chemical diversity for human health.

References

- 1. eurpepsoc.com [eurpepsoc.com]

- 2. researchgate.net [researchgate.net]

- 3. jsirjournal.com [jsirjournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.3. Production and Analysis of this compound [bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. ES2336336T3 - PROCESS FOR PURIFICATION OF this compound. - Google Patents [patents.google.com]

- 14. US8313922B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

The Lipopeptide Antibiotic Daptomycin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a potent, cyclic lipopeptide antibiotic indispensable in the clinical management of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its unique mechanism of action, targeting the bacterial cell membrane, sets it apart from many other antibiotic classes and makes it a critical tool in an era of mounting antimicrobial resistance.[5][6][7] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its mode of action.

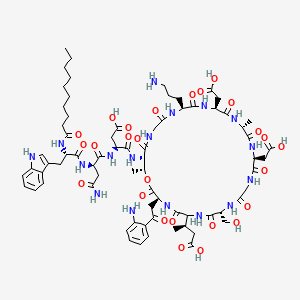

Chemical Structure

This compound is a complex fermentation product of the soil bacterium Streptomyces roseosporus.[3][8] Its structure consists of a 13-amino acid peptide chain, with ten of these residues forming a cyclic core via an ester linkage between the C-terminal kynurenine and the hydroxyl group of threonine.[2][5][9][10] An exocyclic three-amino acid tail is attached to this ring, with the N-terminal tryptophan being acylated with a decanoic acid chain.[5][9] The peptide core contains several non-proteinogenic and D-amino acids, including L-kynurenine (Kyn), L-3-methylglutamic acid (mGlu), D-asparagine, and D-alanine, which contribute to its unique three-dimensional conformation and biological activity.[5][10][11]

The full IUPAC name for this compound is N-decanoyl-L-tryptophyl-D-asparaginyl-L-aspartyl-L-threonylglycyl-L-ornithyl-L-aspartyl-D-alanyl-L-aspartylglycyl-D-seryl-threo-3-methyl-L-glutamyl-3-anthraniloyl-L-alanine-ε1-lactone.[2][6]

Physicochemical Properties

The amphipathic nature of this compound, conferred by its hydrophilic peptide core and lipophilic decanoyl tail, is central to its mechanism of action. This duality allows it to interact with and insert into the lipid bilayer of bacterial cell membranes. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1][12] |

| Molecular Weight | 1620.67 g/mol | [13][14] |

| pKa (Strongest Acidic) | 2.98 | [5] |

| pKa (Strongest Basic) | 9.59 | [5] |

| Aqueous Solubility | Limited; 0.0173 mg/mL (ALOGPS prediction), ~5 mg/mL in PBS (pH 7.2), 20-80 mg/mL (experimentally determined in water) | [5][13][15][16] |

| Solubility in Organic Solvents | Soluble in DMSO (~5 mg/mL) and dimethylformamide (~1 mg/mL) | [16] |

| Critical Micelle Concentration (CMC) | pH-dependent; ~0.12-0.20 mM in the absence of calcium. Calcium is reported to induce aggregation and micelle formation. | [17][18] |

| Plasma Protein Binding | 90-94% (primarily to albumin) | [4][5][19][20] |

Mechanism of Action

The bactericidal activity of this compound is a multi-step, calcium-dependent process that culminates in the disruption of the bacterial cell membrane's integrity.

-

Calcium-Dependent Conformational Change and Membrane Binding : In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[21][22] This interaction is preferential for membranes rich in anionic phospholipids, such as phosphatidylglycerol (PG), which are abundant in Gram-positive bacteria.[15][23]

-

Insertion of the Lipophilic Tail : Following binding, the decanoyl tail of this compound inserts into the hydrophobic core of the lipid bilayer.[21][24]

-

Oligomerization and Pore Formation : Once inserted into the membrane, this compound molecules are thought to oligomerize, forming micellar or channel-like structures.[13][21][24] This aggregation is a critical step in the disruption of the membrane.

-

Ion Leakage and Membrane Depolarization : The formation of these oligomeric structures creates pores or channels in the membrane, leading to the efflux of intracellular ions, particularly potassium.[5][6][21] This rapid loss of ions results in the depolarization of the cell membrane, dissipating the membrane potential.[16][25][26]

-

Inhibition of Macromolecular Synthesis and Cell Death : The dissipation of the membrane potential disrupts essential cellular processes that are dependent on it, including the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[5][6][16]

References

- 1. Bactericidal Action of this compound against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Molecular State of the Membrane-Active Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 11. journals.asm.org [journals.asm.org]

- 12. Minimum Inhibitory Concentrations of Vancomycin and this compound Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. researchgate.net [researchgate.net]

- 15. agscientific.com [agscientific.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Towards a definition of this compound optimal dose: Lessons learned from experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics and Tolerability of this compound at Doses up to 12 Milligrams per Kilogram of Body Weight Once Daily in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound Leakage Is Selective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Core Mechanism of Daptomycin on the Bacterial Cell Membrane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which targets the bacterial cell membrane, sets it apart from many other classes of antibiotics and makes it a critical tool in the clinical setting.[2][3] This technical guide provides a comprehensive overview of the core mechanism of this compound's action on the bacterial cell membrane, summarizing key quantitative data, detailing experimental protocols for studying its effects, and visualizing the intricate molecular interactions and proposed models of its bactericidal activity.

The action of this compound is a multi-step process that is critically dependent on the presence of calcium ions and the specific lipid composition of the bacterial membrane, primarily the presence of phosphatidylglycerol (PG).[2][4] Upon administration, this compound undergoes a calcium-dependent conformational change, enabling it to bind to and insert into the bacterial cell membrane.[3] This initial interaction is followed by oligomerization of this compound molecules on the membrane surface, a crucial step for its disruptive effects.[5] The subsequent events lead to a rapid depolarization of the membrane potential, efflux of intracellular ions, and ultimately, cell death.[3][6] While the precise nature of the membrane disruption is still a subject of investigation, several models have been proposed, including the formation of ion-conducting pores, a lipid-extracting effect, and the disruption of membrane microdomains involved in essential cellular processes.[2][7]

This guide will delve into the molecular details of these processes, presenting the available quantitative evidence and the methodologies used to obtain it, to provide a thorough resource for professionals engaged in antimicrobial research and development.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound with bacterial cell membranes.

Table 1: this compound-Induced Membrane Depolarization and Ion Leakage

| Parameter | Organism/Model System | This compound Concentration | Calcium (Ca²⁺) Concentration | Time to Effect | Observed Effect | Reference(s) |

| Membrane Depolarization | Staphylococcus aureus | 5 µg/mL | Not specified | 30 min | >90% reduction in membrane potential | [3][6] |

| Membrane Depolarization | Staphylococcus aureus | 100 µg/mL | Not specified | Not specified | Dissipation of membrane potential | [6] |

| Membrane Depolarization | Bacillus subtilis | 10 µg/mL | 1.25 mM | ~10 min (start of PI influx) | Membrane permeabilization | [8] |

| Potassium (K⁺) Efflux | Staphylococcus aureus | 5 µg/mL | Required | Correlated with cell death | This compound-triggered K⁺ release | [3] |

| ATP Leakage | Staphylococcus aureus | 100 µg/mL | 20 mM | 20 min | Significant ATP leakage | [9] |

| ATP Leakage | Enterococcus faecalis | 100 µg/mL | 20 mM | 20 min | Significant ATP leakage | [9] |

Table 2: this compound Binding and Interaction with Lipid Membranes

| Parameter | Model System | This compound Concentration | Calcium (Ca²⁺) Concentration | Key Finding | Reference(s) |

| Binding Affinity (Kd) | Enterococcus faecalis | Not specified | 1:8 this compound:Ca²⁺ ratio | Similar binding affinities for Gram-positive and Gram-negative bacteria | [10] |

| Lipid Interaction | POPG/DPPG/CL Monolayer | 0.5 - 3.0 µM | 2 mM | Concentration-dependent increase in surface pressure (10.6 - 19.8 mN/m) | [11][12] |

| Lipid Extraction | DOPC/DOPG (7/3) GUVs | 1 µM | 1 mM | Lipid extraction from the vesicle membrane | [13][14] |

| Oligomer Stoichiometry | Liposomes | Not specified | Required | ~6-7 subunits per oligomer | [15] |

| This compound:PG Stoichiometry | DMPG Micelles | 15 nM | 1.67 mM | 1:2 (this compound:DMPG) | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Depolarization Assay using Fluorimetry

This protocol is adapted from studies measuring this compound-induced membrane depolarization in Staphylococcus aureus.[6]

Objective: To measure the change in bacterial membrane potential upon exposure to this compound using a potential-sensitive fluorescent dye.

Materials:

-

Mid-logarithmic phase culture of Staphylococcus aureus.

-

Mueller-Hinton Broth with calcium (MHBc).

-

This compound solution of known concentration.

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye stock solution.

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

-

Fluorometer with appropriate excitation and emission wavelengths.

Procedure:

-

Grow S. aureus in MHBc to mid-logarithmic phase (OD₆₀₀ ≈ 0.3).

-

Harvest the cells by centrifugation and wash them with fresh MHBc.

-

Resuspend the cells in MHBc to the desired cell density.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and quenching.

-

Transfer the stained cell suspension to a cuvette and place it in the fluorometer.

-

Record the baseline fluorescence until a stable signal is achieved.

-

Add this compound to the desired final concentration (e.g., 5 µg/mL) and immediately begin recording the fluorescence intensity over time.

-

As a positive control, add CCCP to a separate sample of stained cells to induce complete depolarization and record the maximum fluorescence.

-

Monitor the fluorescence increase, which corresponds to the depolarization of the membrane and the dequenching of the dye.

-

Express the change in membrane potential as a percentage of the maximum depolarization achieved with CCCP.

This compound-Lipid Interaction using Isothermal Titration Calorimetry (ITC)

This protocol is based on methodologies used to characterize the binding of this compound to phospholipid vesicles.[4]

Objective: To quantitatively determine the thermodynamic parameters of this compound binding to lipid vesicles.

Materials:

-

This compound solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Phospholipid stock solutions (e.g., DOPC, DOPG) in chloroform.

-

Buffer containing varying concentrations of CaCl₂.

-

Isothermal Titration Calorimeter.

Procedure:

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

-

Mix appropriate volumes of phospholipid stock solutions in a glass vial.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with the desired buffer containing CaCl₂.

-

Homogenize the suspension by freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create LUVs.

-

-

Prepare the this compound solution in the same buffer used for LUV preparation.

-

Degas both the LUV suspension and the this compound solution.

-

Load the LUV suspension into the ITC syringe and the this compound solution into the sample cell.

-

Perform the titration by injecting small aliquots of the LUV suspension into the this compound solution at a constant temperature.

-

Record the heat changes associated with each injection.

-

Analyze the resulting titration data using appropriate binding models to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

This compound Oligomerization Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol is adapted from studies investigating the oligomerization of this compound on membrane surfaces.[5]

Objective: To detect and characterize the formation of this compound oligomers on lipid membranes using FRET.

Materials:

-

Native (unlabeled) this compound.

-

A fluorescently labeled this compound derivative (e.g., NBD-labeled this compound) to serve as the FRET acceptor. The native this compound's kynurenine residue can act as a FRET donor.

-

Lipid vesicles (e.g., from Bacillus subtilis or model membranes containing PG).

-

Buffer containing CaCl₂.

-

Fluorometer capable of measuring FRET.

Procedure:

-

Prepare a mixture of native this compound and the NBD-labeled this compound derivative at a defined molar ratio.

-

In a cuvette, add the lipid vesicle suspension in the appropriate buffer containing CaCl₂.

-

Add the this compound mixture to the vesicle suspension.

-

Excite the donor fluorophore (kynurenine in native this compound) at its excitation wavelength.

-

Measure the emission spectra, monitoring for a decrease in donor fluorescence and an increase in acceptor (NBD) fluorescence.

-

The occurrence of FRET, indicated by these spectral changes, signifies that the donor and acceptor molecules are in close proximity (typically <10 nm), which is indicative of oligomer formation.

-

As a control, perform the experiment in the absence of CaCl₂ or with membranes lacking PG, where oligomerization is not expected to occur.[5]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action.

Caption: The sequential steps of this compound's action on the bacterial cell membrane.

Caption: Experimental workflow for the membrane depolarization assay using fluorimetry.

Caption: Proposed models for this compound-induced membrane disruption leading to cell death.

Conclusion

This compound's intricate and multi-faceted mechanism of action on the bacterial cell membrane continues to be an area of active research. Its calcium-dependent binding to PG-rich membranes, subsequent oligomerization, and the resulting membrane depolarization are central to its potent bactericidal effect. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding and further investigating these processes. The visualization of the proposed models highlights the complexity of the membrane disruption event, which may involve a combination of pore formation, lipid extraction, and interference with crucial membrane-associated functions. A deeper understanding of these molecular interactions is paramount for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance and for optimizing the clinical use of this last-resort antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Correlation of this compound bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of this compound with lipid bilayers: a lipid extracting effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphate ions alter the binding of this compound to living bacterial cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physicochemical Characterization of this compound Interaction with Negatively Charged Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of this compound with Lipid Bilayers: A Lipid Extracting Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

The Pivotal Role of Calcium in Daptomycin's Antibacterial Assault: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical last-resort therapeutic against formidable Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its bactericidal efficacy is uniquely and absolutely dependent on the presence of physiological concentrations of calcium ions. This technical guide provides an in-depth exploration of the multifaceted role of calcium in the antibacterial mechanism of this compound. It delineates the calcium-mediated conformational changes in this compound, its subsequent interaction with the bacterial cell membrane, the formation of a crucial tripartite complex with phosphatidylglycerol (PG), and the ultimate disruption of membrane integrity leading to bacterial cell death. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the key processes to offer a comprehensive resource for researchers in the field.

Introduction

First discovered in the 1980s, this compound's journey to clinical prominence was marked by a deeper understanding of its unique, calcium-dependent mechanism of action.[1][2] Unlike many antibiotics that target intracellular processes, this compound's bactericidal activity is executed at the bacterial cell membrane.[3][4] Early investigations revealed that this compound's potency was significantly diminished in calcium-depleted environments, highlighting the ion's indispensable role.[5][6] This guide will dissect the step-wise process of this compound's action, with a central focus on the pivotal functions of calcium at each stage.

The Calcium-Dependent Mechanism of Action

The antibacterial activity of this compound is a sophisticated, multi-step process, with calcium ions acting as a critical catalyst at several key junctures. The currently accepted model involves a calcium-dependent conformational change in this compound, enabling it to bind to the bacterial cytoplasmic membrane, specifically to the anionic phospholipid phosphatidylglycerol (PG).[7][8] This interaction facilitates the oligomerization of this compound molecules, leading to the disruption of the cell membrane's functional integrity, ion leakage, and ultimately, cell death.[9][10]

Calcium-Induced Conformational Change and Membrane Binding

In its free state, this compound exists in a conformation that is not conducive to membrane insertion. The presence of calcium ions triggers a critical conformational change in the this compound molecule.[4] This structural rearrangement is essential for its interaction with the bacterial membrane. While the precise stoichiometry is a subject of ongoing research, it is proposed that this compound can bind calcium ions, which facilitates the exposure of its lipophilic tail.[11] This tail then anchors the molecule to the lipid bilayer of the Gram-positive bacterial membrane.[12]

The this compound-Calcium-Phosphatidylglycerol Complex: A Critical Triad

The specificity of this compound for bacterial membranes is largely attributed to its interaction with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes but rare in mammalian cell membranes.[13][14] Calcium ions are not only crucial for this compound's initial conformational change but are also integral to the formation of a stable, tripartite complex with this compound and PG.[7][15] Fluorescence-based titration studies have shown that this compound binds to two molecules of PG with nanomolar affinity in the presence of calcium.[13][14] The stoichiometry of this complex has been reported as Dap2Ca3PG2, emphasizing the intricate coordination between the antibiotic, the cation, and the lipid target.[11][16]

Oligomerization and Membrane Disruption

The formation of the this compound-calcium-PG complex is a prelude to the oligomerization of this compound molecules on the membrane surface.[10] This aggregation is a critical step in disrupting the membrane's integrity. While the exact nature of the resulting structure is still debated, it is believed to form ion-conducting channels or pores.[17] This disruption leads to the leakage of essential intracellular ions, particularly potassium, down their concentration gradient.[9]

Membrane Depolarization and Cell Death

The rapid efflux of potassium ions causes a dissipation of the bacterial cell membrane potential.[9][18] This depolarization is a catastrophic event for the bacterium, as it disrupts numerous essential cellular processes that are dependent on the membrane potential, including ATP synthesis, nutrient transport, and the synthesis of macromolecules like DNA, RNA, and proteins.[12] The culmination of these events is a swift and potent bactericidal effect.[9]

Quantitative Data on Calcium's Influence

The indispensable role of calcium in this compound's activity is quantitatively demonstrated by its impact on the antibiotic's Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Effect of Calcium Concentration on this compound MICs

| Organism | Calcium Concentration (mg/L) | MIC (µg/mL) | Reference |

| Enterococcus faecalis ATCC 29212 | 25 | 2.0 | [12] |

| 50 | 1.0 | [12] | |

| 75 | 1.0 | [12] | |

| Staphylococcus aureus ATCC 25923 | 25 | 1.0 | [12] |

| 50 | 0.5 | [12] | |

| 75 | 0.5 | [12] | |

| Enterococci (n=550) | Standard Broth (20-25) | >2.0 (65% of isolates) | [19] |

| Supplemented Broth (50) | ≤2.0 (92% of isolates) | [19] |

Table 2: this compound MIC Distribution against Vancomycin-Resistant Enterococcus faecium in Calcium-Supplemented Media

| MIC (µg/mL) | Percentage of Isolates (%) |

| 0.38 | 2.1 |

| 0.5 | 10.4 |

| 1 | 41.7 |

| 1.5 | 35.4 |

| 2 | 8.3 |

| 4 | 2.1 |

| Data from a study of 48 VRE clinical isolates, with MIC50 and MIC90 values of 1 and 1.5 µg/mL, respectively.[20] |

Table 3: Correlation of this compound Concentration with Membrane Depolarization and Viability in S. aureus

| This compound (µg/mL) | Time (min) | Membrane Potential (% of Control) | Viability (% of Control) |

| 5 | 15 | ~50 | ~10 |

| 5 | 30 | <10 | <1 |

| 5 | 60 | <10 | <1 |

| In the presence of physiological calcium concentrations.[21] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for this compound-Calcium-Lipid Interactions

ITC is a powerful technique to quantitatively characterize the binding thermodynamics of molecular interactions.

-

Objective: To determine the binding affinity and stoichiometry of this compound to lipid vesicles in the presence of calcium.

-

Materials:

-

Procedure:

-

Equilibrate all solutions to the experimental temperature (e.g., 25°C).[8]

-

Load the this compound solution, with or without LUVs, into the sample cell of the calorimeter.[7]

-

Load the CaCl2 solution into the titration syringe.[7]

-

Perform an initial injection of a small volume (e.g., 0.3 µL) followed by a series of larger, spaced injections (e.g., 25 injections of 1.5 µL).[8]

-

Record the heat changes associated with each injection.

-

Perform control titrations, such as CaCl2 into buffer and buffer into the this compound/LUV solution, to account for heats of dilution.[7]

-

Analyze the data using appropriate software to determine binding constants (Kd), enthalpy (ΔH), and stoichiometry (n).[7]

-

Fluorescence-Based Membrane Potential Assay

This assay measures changes in bacterial membrane potential upon exposure to this compound.

-

Objective: To quantify the dissipation of membrane potential in bacteria treated with this compound.

-

Materials:

-

Fluorometer or flow cytometer.

-

Membrane potential-sensitive fluorescent probe (e.g., DiSC3(5)).[22]

-

Bacterial culture (e.g., S. aureus) in early exponential growth phase.

-

This compound solution.

-

Calcium chloride solution.

-

Buffer (e.g., HEPES with glucose).

-

-

Procedure:

-

Harvest and wash bacterial cells, then resuspend in buffer.

-

Add the fluorescent probe to the cell suspension and incubate to allow for dye uptake and quenching, which is indicative of a polarized membrane.

-

Add this compound and calcium to the cell suspension.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[22]

-

Correlate fluorescence changes with cell viability at corresponding time points by plating serial dilutions.

-

Potassium Leakage Assay

This assay directly measures the efflux of potassium ions from bacterial cells.

-

Objective: To demonstrate this compound-induced ion leakage across the bacterial membrane.

-

Materials:

-

Fluorometer.

-

Potassium-sensitive fluorescent probe (e.g., PBFI).[23]

-

Bacterial culture (e.g., S. aureus).

-

This compound solution.

-

Calcium chloride solution.

-

Valinomycin (as a positive control for potassium ionophore activity).

-

Buffer (e.g., HEPES-glucose).

-

-

Procedure:

-

Load bacterial cells with the potassium-sensitive probe.

-

Add this compound and calcium to the cell suspension.

-

Monitor the change in fluorescence over time. A change in the fluorescence ratio of the dye indicates an increase in extracellular potassium concentration.

-

The assay can be calibrated by adding known concentrations of KCl.[23]

-

Fluorescence Resonance Energy Transfer (FRET) for this compound Oligomerization

FRET can be used to demonstrate the proximity of this compound molecules, indicative of oligomerization.

-

Objective: To detect the formation of this compound oligomers on a membrane surface.

-

Materials:

-

Spectrofluorometer.

-

Native this compound (acts as the donor due to its intrinsic kynurenine fluorescence).

-

A fluorescently labeled this compound derivative (e.g., NBD-labeled, acts as the acceptor).[10]

-

Lipid vesicles (e.g., from B. subtilis or model membranes with PG).[10]

-

Calcium chloride solution.

-

-

Procedure:

-

Prepare lipid vesicles and add a mixture of native and labeled this compound in the presence of calcium.

-

Excite the donor molecule (native this compound) at its excitation wavelength.

-

Measure the emission spectrum.

-

The appearance of sensitized emission from the acceptor (NBD) at its characteristic wavelength is indicative of FRET, and thus, the close proximity of this compound molecules (oligomerization).[10]

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key processes in this compound's calcium-dependent mechanism of action.

Figure 1: The calcium-dependent signaling pathway of this compound's antibacterial activity.

Figure 2: A generalized experimental workflow for Isothermal Titration Calorimetry (ITC).

Figure 3: Workflow for the fluorescence-based membrane depolarization assay.

Conclusion

Calcium is not merely a cofactor but the linchpin of this compound's antibacterial activity. From inducing the initial conformational change required for membrane association to mediating the formation of the critical ternary complex with phosphatidylglycerol, calcium orchestrates the sequence of events that culminate in the fatal disruption of the bacterial cell membrane. A thorough understanding of this calcium-dependent mechanism is paramount for optimizing the clinical use of this compound, overcoming emerging resistance, and guiding the development of next-generation lipopeptide antibiotics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community dedicated to combating the growing threat of antibiotic-resistant bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 4. This compound Resistance in Enterococci Is Associated with Distinct Alterations of Cell Membrane Phospholipid Content | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 16. This compound, its membrane-active mechanism vs. that of other antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound disrupts membrane potential in growing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimizing the Dosing Regimens of this compound Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Daptomycin's Spectrum of Activity Against Gram-positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of daptomycin, a cyclic lipopeptide antibiotic, against a broad range of clinically significant Gram-positive bacteria. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Quantitative Antimicrobial Activity

This compound demonstrates potent bactericidal activity against a wide array of Gram-positive organisms, including drug-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive pathogens. MIC values are presented as MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates), expressed in µg/mL.

Table 1: this compound Activity Against Staphylococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (all) | >99.9% of isolates | ≤0.12 - 8 | 0.25 | 0.5 | [1][2] |

| Methicillin-Resistant S. aureus (MRSA) | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [3] |

| MRSA | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [4] |

| MRSA | 63 | <1 | - | - | [5] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | - | - | This compound retains bactericidal activity[6] |

| Coagulase-Negative Staphylococci (CoNS) | 22,024 | - | 0.25 | 0.5 | [7] |

| S. epidermidis | - | - | 0.5 | - | [8] |

| S. capitis | - | - | - | - | Higher proportion of resistance compared to other CoNS[9] |

Table 2: this compound Activity Against Enterococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus faecalis (Vancomycin-Susceptible) | - | 0.03 - 4 | - | 2 | [10] |

| Enterococcus faecalis (Vancomycin-Resistant) | - | ≤0.015 - 2 | - | 2 | [10] |

| Enterococcus faecium (Vancomycin-Susceptible) | - | 0.06 - 8 | - | 4 | [10] |

| Enterococcus faecium (Vancomycin-Resistant) | 23 | 0.5 - 2 | - | 2 | [11] |

| Enterococcus spp. (Vancomycin-Resistant) | 38 | - | - | 4 | [12] |

Table 3: this compound Activity Against Streptococcus Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 350 | 0.06 - 2 | 0.25 | 0.25 | [13] |

| Streptococcus pneumoniae | 346 | ≤0.5 | 0.125 | 0.25 | |

| Streptococcus pyogenes (Group A) | - | 0.016 - 0.06 | - | - | |

| Streptococcus agalactiae (Group B) | - | 0.06 - 0.25 | - | - | |

| β-hemolytic Streptococci (Groups C, F, G) | 598 | - | ≤0.06 - 0.25 | 0.12 - 0.25 | [8] |

| Viridans Group Streptococci | 675 | - | ≤0.06 - 0.5 | ≤0.06 - 1 | [8] |

Table 4: this compound Activity Against Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Corynebacterium spp. | 18 | - | ≤0.06 | 0.12 | [8] |

| Listeria monocytogenes | - | - | - | 2 | [1] |

| Bacillus spp. | - | - | - | 2 | [1] |

Experimental Protocols

The determination of this compound's in vitro activity is critically dependent on the appropriate methodology, particularly the concentration of calcium ions in the growth medium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

The reference method for determining the MIC of this compound is the broth microdilution method, as outlined in the CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[7]

Key Methodological Steps:

-

Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For this compound testing, it is crucial to supplement the CAMHB with calcium chloride (CaCl₂) to a final concentration of 50 mg/L (50 µg/mL) of Ca²⁺.[4] The final calcium concentration should be verified for each new lot of medium.

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

-

Antimicrobial Agent Dilution:

-

Prepare serial twofold dilutions of this compound in the calcium-supplemented CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours for most bacteria. For streptococci, incubation in an atmosphere of 5% CO₂ may be required.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Signaling Pathways and Mechanisms

This compound's Mechanism of Action

This compound exerts its rapid bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.

References

- 1. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. researchgate.net [researchgate.net]

- 7. Early Evidence Base | EMBO [eeb.embo.org]

- 8. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane | bioRxiv [biorxiv.org]

- 10. This compound–Phosphatidylglycerol Domains in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 13. LiaR-Independent Pathways to this compound Resistance in Enterococcus faecalis Reveal A Multilayer Defense Against Cell Envelope Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Daptomycin's Bactericidal Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, targeting the bacterial cell membrane, makes it a critical last-resort therapeutic. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's bactericidal effect, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions and pathways involved.

Introduction

Discovered from the fermentation of Streptomyces roseosporus, this compound is a concentration-dependent antibiotic whose efficacy is intricately linked to its interaction with the bacterial cell membrane.[1][2][3] Unlike many antibiotics that inhibit intracellular processes, this compound's primary target is the cell's outer boundary. This guide will dissect the multi-step process of this compound-mediated cell death, from its initial calcium-dependent binding to the ultimate cessation of essential cellular functions.

The Multi-Step Mechanism of Action

This compound's bactericidal cascade can be conceptualized as a series of sequential events, each critical for its lethal effect. The process is initiated by a crucial interaction with calcium ions, which triggers a conformational change in the this compound molecule, facilitating its binding to the bacterial membrane.[4][5]

Calcium-Dependent Activation and Membrane Binding

In its free form, this compound is a trianion at physiological pH.[6] The presence of calcium ions is an absolute requirement for its antibacterial activity.[2][7] this compound complexes with calcium in a 1:1 molar ratio, which neutralizes its negative charge and promotes a conformational change that increases its amphipathicity.[5][6][8] This structural shift is essential for the insertion of its lipid tail into the bacterial cell membrane.[1][4]

The primary docking site for the this compound-calcium complex on the bacterial membrane is phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[6][9][10] The interaction is highly specific, and the presence of PG is a key determinant of this compound's activity.[6][10] Studies have shown that this compound preferentially localizes in PG-rich domains of the membrane.[6]

Oligomerization and Membrane Disruption

Following membrane insertion, this compound molecules oligomerize to form higher-order structures.[4][8][11] The stoichiometry of these oligomers is thought to be approximately 7-8 this compound subunits per complex.[8] The formation of these oligomers is a critical step leading to the disruption of membrane integrity.[4]

There are two predominant, and not mutually exclusive, models for how this compound oligomers disrupt the membrane:

-

Pore Formation: One hypothesis suggests that the oligomers assemble into a pore-like structure that spans the membrane, creating a channel for ion leakage.[4][8] This leads to an uncontrolled efflux of potassium ions from the cytoplasm.[4][12]

-

Membrane Reorganization and Lipid Extraction: An alternative model proposes that this compound oligomerization causes a significant rearrangement of fluid lipid domains, altering overall membrane fluidity.[1][13] This disruption can lead to the detachment of essential peripheral membrane proteins, such as those involved in cell wall and phospholipid synthesis (e.g., MurG and PlsX).[1][6][13] Some evidence also suggests a "lipid extracting effect," where this compound complexes remove lipids from the bilayer, leading to transient ion leakage.[8][14]

It is plausible that both mechanisms contribute to the overall disruption of the membrane's structure and function.

Membrane Depolarization and Ion Leakage

Regardless of the precise mechanism of disruption, a key consequence of this compound's interaction with the membrane is a rapid and sustained dissipation of the membrane potential.[4][10][12][15] This depolarization is primarily driven by the efflux of intracellular potassium ions.[4][12] The loss of membrane potential is a critical event that has a cascading effect on numerous cellular processes.[4]

Inhibition of Macromolecular Synthesis and Cell Death

The collapse of the membrane potential disrupts essential cellular functions that are dependent on an energized membrane. This leads to the inhibition of the synthesis of key macromolecules, including DNA, RNA, proteins, and peptidoglycan (cell wall).[1][4][9] The cessation of these vital processes ultimately results in rapid bacterial cell death.[4] It is important to note that this compound exerts its bactericidal effect without causing cell lysis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and interactions.

| Parameter | Organism | Value | Conditions | Reference |

| This compound MIC | S. aureus | 0.25 - 1.0 µg/mL | Standard broth microdilution | [16] |

| E. faecium (VRE) | 1.0 - 4.0 µg/mL | Standard broth microdilution | [16] | |

| Effect of Calcium on MIC | Enterococci | 2- to 4-fold lower MIC | Broth with 50 mg/L Ca²⁺ vs. standard CAMHB | [7] |

| This compound-Calcium Stoichiometry | In solution | 1:1 molar ratio | Nuclear Magnetic Resonance (NMR) | [8] |

| Oligomer Stoichiometry | Model membranes | ~7-8 subunits | Förster Resonance Energy Transfer (FRET) | [8] |

| Membrane Depolarization Time | S. aureus | >90% reduction in 30 min | 5 µg/mL this compound | [12] |

| Potassium Efflux | S. aureus | Significant release | Upon this compound exposure | [12] |

Table 1: this compound Activity and Interaction Parameters

Experimental Protocols

Membrane Potential Assay using DiSC₃(5)

This protocol describes a common method for measuring bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.1).

-

Dye Loading: Add DiSC₃(5) to the cell suspension at a final concentration of 1-5 µM. Incubate in the dark to allow the dye to partition into the polarized cell membranes, which quenches its fluorescence.

-

Baseline Measurement: Transfer the cell suspension to a fluorometer and record the baseline fluorescence.

-

This compound Addition: Add this compound to the desired final concentration.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membranes into the aqueous environment, leading to dequenching.

-

Data Analysis: Plot the fluorescence intensity over time to visualize the kinetics of membrane depolarization.

Macromolecular Synthesis Inhibition Assay

This protocol outlines a method to assess the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall.

-

Bacterial Culture: Grow the bacterial strain to the early to mid-logarithmic phase.

-

Radiolabeling: Aliquot the culture into separate tubes. To each tube, add a specific radiolabeled precursor for the macromolecule of interest:

-

DNA: [³H]thymidine

-

RNA: [³H]uridine

-

Protein: [³H]leucine

-

Cell Wall: [¹⁴C]N-acetylglucosamine

-

-

This compound Treatment: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the labeled cultures. Include a no-drug control.

-

Incubation: Incubate the cultures under appropriate growth conditions.

-

Sampling: At various time points, remove aliquots from each culture.

-

Precipitation: Precipitate the macromolecules by adding a cold acid (e.g., trichloroacetic acid).

-

Filtration and Washing: Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time for each macromolecule at different this compound concentrations to determine the extent of inhibition.

Visualizing the Molecular Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in this compound's mechanism of action.

Figure 1: The sequential mechanism of this compound's bactericidal action.

Figure 2: Workflow for the membrane potential assay.

Mechanisms of Resistance

The emergence of this compound resistance, though still relatively uncommon, poses a significant clinical challenge. Resistance mechanisms are complex and often involve multiple genetic mutations that alter the bacterial cell envelope.[2][8] Key strategies employed by bacteria to resist this compound include:

-

Alterations in Cell Membrane Phospholipid Composition: Mutations in genes involved in phospholipid metabolism, such as those encoding cardiolipin synthase (cls) and phosphatidylglycerol synthetase (pgsA), can alter the membrane composition, reducing this compound binding.[17]

-

Increased Positive Surface Charge: Mutations in the mprF gene, which encodes a lysyl-phosphatidylglycerol synthetase, can lead to an increase in the positive charge of the cell membrane.[17][18] This electrostatic repulsion hinders the binding of the positively charged this compound-calcium complex.[2][17]

-

Cell Wall Thickening and Alterations: Some resistant strains exhibit a thickened cell wall, which may act as a barrier, trapping this compound and preventing it from reaching the cell membrane.[2]

Conclusion

This compound's bactericidal activity is a result of a sophisticated, multi-step process that culminates in the catastrophic disruption of the bacterial cell membrane. Its calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and the resulting membrane depolarization and inhibition of macromolecular synthesis represent a unique and potent mechanism of action. A thorough understanding of these molecular interactions is paramount for the continued effective clinical use of this compound, for overcoming emerging resistance, and for the development of next-generation lipopeptide antibiotics.

References

- 1. This compound inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Drug Resistance: this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The action mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Comparative In Vitro Activities of this compound and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. seq.es [seq.es]

Daptomycin's Crucial Interaction with Phosphatidylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Daptomycin, a last-resort cyclic lipopeptide antibiotic, exerts its bactericidal activity against Gram-positive pathogens through a complex and targeted interaction with the bacterial cell membrane. A cornerstone of this mechanism is its specific and calcium-dependent binding to phosphatidylglycerol (PG), an anionic phospholipid abundant in the membranes of these bacteria. This technical guide provides an in-depth exploration of the core interaction between this compound and PG, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.

The this compound-Phosphatidylglycerol Interaction: A Two-Stage Process

The interaction between this compound and PG-containing membranes is not a simple binding event but a multi-stage process that leads to membrane disruption and ultimately cell death.[1][2][3][4][5][6][7] The initial phase involves a rapid and reversible electrostatic attraction of the calcium-daptomycin complex to the negatively charged membrane surface.[1][2][3][4][5] This is followed by a slower, irreversible insertion of the this compound lipophilic tail into the membrane core, a step that is critically dependent on the presence of PG.[1][2][3][4][5] This insertion triggers a cascade of events including this compound oligomerization, formation of PG-rich domains, and subsequent membrane perturbation.[8][9][10]

Quantitative Analysis of the this compound-PG Interaction

The affinity and stoichiometry of the this compound-PG interaction have been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and fluorescence-based titration have been pivotal in determining these parameters.

| Parameter | Value | Method | Lipid Composition | Conditions | Reference |

| Dissociation Constant (KD) | 1.7 ± 0.08 µM | ITC | DOPG-containing LUVs | 20 mM HEPES, 5 mM CaCl₂, 150 mM NaCl, pH 7.4 | [11][12] |

| Dissociation Constant (KD) | 26.23 ± 1.35 µM | ITC | Cardiolipin-containing LUVs | 20 mM HEPES, 5 mM CaCl₂, 150 mM NaCl, pH 7.4 | [11][12] |

| Dissociation Constant (KD) | 7.2 x 10-15 M² | Fluorescence Titration | DMPG | 20 mM HEPES, 1.67 mM CaCl₂, pH 7.57 | [1][7] |

| Stoichiometry (this compound:PG) | 1:2 | Fluorescence Titration | DMPG | 20 mM HEPES, 1.67 mM CaCl₂, pH 7.57 | [1][2][3][4][5][7] |

Note: LUVs - Large Unilamellar Vesicles; DOPG - 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DMPG - 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The KD for DMPG is presented in M² due to the model of one this compound binding to two PG molecules.

The Role of Calcium: An Essential Co-factor

Calcium ions are indispensable for this compound's activity, acting as a bridge between the negatively charged this compound and the anionic PG headgroups.[9] The binding of calcium to this compound induces a conformational change in the antibiotic, increasing its amphipathicity and promoting membrane insertion.[12] Interestingly, the binding of calcium to this compound is strongly dependent on the presence of PG, highlighting the synergistic nature of this tripartite interaction.[11][12][13][14]

Experimental Protocols

A detailed understanding of the this compound-PG interaction has been made possible through a variety of sophisticated experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Protocol for this compound-LUV Binding:

-

Prepare Large Unilamellar Vesicles (LUVs) of the desired lipid composition (e.g., DOPC with 25 mol% DOPG) by extrusion.

-

Prepare a solution of this compound (e.g., 50 µM) in a buffer such as 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.

-

Load the this compound solution into the ITC sample cell.

-

Load a concentrated solution of LUVs (e.g., 10 mM) into the titration syringe.

-

Perform a series of injections of the LUV solution into the this compound solution while monitoring the heat changes.

-

Analyze the resulting thermogram using a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[11][12]